molecular formula C17H16O2 B8152769 Benzyl 3-methyl-5-vinylbenzoate

Benzyl 3-methyl-5-vinylbenzoate

Cat. No.: B8152769
M. Wt: 252.31 g/mol
InChI Key: JWAPCWCLJDIUAF-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-5-vinylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a methyl group at the third position and a vinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-5-vinylbenzoate typically involves the esterification of 3-methyl-5-vinylbenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methyl-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

    Oxidation: Benzyl 3-methyl-5-carboxybenzoate.

    Reduction: Benzyl 3-methyl-5-vinylbenzyl alcohol.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Benzyl 3-methyl-5-vinylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The vinyl group may also participate in reactions that modulate the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the methyl and vinyl substitutions.

    Methyl 3-methyl-5-vinylbenzoate: Similar structure but with a methyl ester instead of a benzyl ester.

    Ethyl 3-methyl-5-vinylbenzoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness: The combination of these substituents provides distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

benzyl 3-ethenyl-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-14-9-13(2)10-16(11-14)17(18)19-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPCWCLJDIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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